2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol
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Overview
Description
2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H12F2NO2. It is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-ol
- 2-Amino-1-(4-(difluoromethoxy)phenyl)ethan-1-ol
Uniqueness
2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol is unique due to the position of the difluoromethoxy group on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11F2NO2 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-amino-1-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H11F2NO2/c10-9(11)14-8-4-2-1-3-6(8)7(13)5-12/h1-4,7,9,13H,5,12H2 |
InChI Key |
VJIIIIBLGLDHOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)OC(F)F |
Origin of Product |
United States |
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